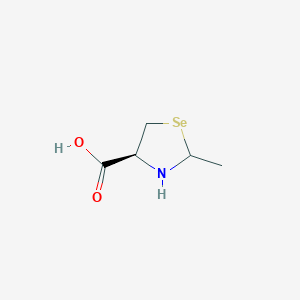

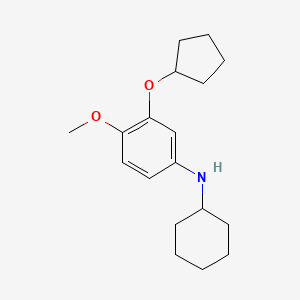

![molecular formula C20H15NO3 B12588198 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- CAS No. 591753-96-7](/img/structure/B12588198.png)

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-は、イソインドール誘導体のクラスに属する複雑な有機化合物です。イソインドールは、ベンゼン環と縮合した五員環に窒素原子を含むヘテロ環式化合物です。

準備方法

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-の合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、さまざまな求核性および求電子性部位を含む多成分系における炭素-窒素三重結合の選択的活性化を含みます 。この反応は、凝集誘起発光特性を有する構造的にユニークな蛍光体の効率的なアクセスを提供します。

別の方法には、ロジウムによって触媒されるベンジルアジドとα-アリールジアゾエステルとの分子内縮合が含まれ、有機アジドのロジウムカルベノイドへの求核攻撃、窒素ガスの放出、および中間体イミノエステルの互変異性化を経て進行します 。工業生産方法には、大規模合成用に最適化された同様の触媒プロセスが含まれる場合があります。

化学反応の分析

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化でき、対応するキノンを生成します。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行でき、還元されたイソインドール誘導体の生成につながります。

置換: この化合物は、求核剤がイソインドール環に結合した官能基を置換する求核置換反応を起こすことができます。一般的な試薬には、ハロゲン化物や有機金属化合物があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はジヒドロイソインドールを生成する可能性があります。

科学研究の応用

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-は、いくつかの科学研究の応用があります。

化学: この化合物は、より複雑な有機分子の合成のためのビルディングブロックとして、および化学的センシングとイメージングにおける蛍光剤として使用されます.

生物学: その蛍光特性により、生細胞における脂質滴の追跡において特に、生物学的イメージングに役立ちます.

医学: この化合物のユニークな構造と反応性により、特定の酵素の阻害剤または薬物送達剤など、潜在的な治療用途が検討されています。

産業: 産業用アプリケーションでは、この化合物は、有機発光ダイオード(OLED)やその他の電子材料の開発に使用できます.

科学的研究の応用

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- has several scientific research applications:

Medicine: The compound’s unique structure and reactivity may be explored for potential therapeutic applications, including as inhibitors of specific enzymes or as drug delivery agents.

作用機序

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-の作用機序には、その官能基を介した分子標的との相互作用が含まれます。ヒドロキシ-フェニルエチル基は、生物学的分子と水素結合やその他の非共有結合相互作用を形成し、その活性を影響を与える可能性があります。イソインドールコアはπ-πスタッキング相互作用に関与し、化合物の効果をさらに調節する可能性があります。これらの相互作用は、さまざまな分子経路に影響を与え、観察される化合物の生物学的および化学的活性につながります。

類似の化合物との比較

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-に類似した化合物には、以下のような他のイソインドール誘導体があります。

1H-イソインドール-1,3(2H)-ジオン: ヒドロキシ-フェニルエチル基を欠いており、特定の相互作用を形成する際の汎用性が低くなっています。

2H-イソインドール: 窒素原子の位置が異なり、反応性と用途が異なります.

4,5,6,7-テトラハロゲノ-1H-イソインドール-1,3(2H)-ジオン: これらの化合物は、特定の酵素の強力な阻害剤であり、明確な電子特性を持っています.

1H-ベンゾ[f]イソインドール-1,3(2H)-ジオン, 2-[(1R)-2-ヒドロキシ-1-フェニルエチル]-のユニークさは、その特定の官能基とその多様な化学的および生物学的相互作用に関与する能力にあります。これにより、この化合物はさまざまな用途に役立つ貴重な化合物となっています。

類似化合物との比較

Similar compounds to 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- include other isoindole derivatives such as:

1H-Isoindole-1,3(2H)-dione: Lacks the hydroxy-phenylethyl group, making it less versatile in forming specific interactions.

2H-Isoindole: Differing in the position of the nitrogen atom, leading to different reactivity and applications.

4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of certain enzymes and have distinct electronic properties.

The uniqueness of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- lies in its specific functional groups and their ability to participate in diverse chemical and biological interactions, making it a valuable compound for various applications.

特性

CAS番号 |

591753-96-7 |

|---|---|

分子式 |

C20H15NO3 |

分子量 |

317.3 g/mol |

IUPAC名 |

2-[(1R)-2-hydroxy-1-phenylethyl]benzo[f]isoindole-1,3-dione |

InChI |

InChI=1S/C20H15NO3/c22-12-18(13-6-2-1-3-7-13)21-19(23)16-10-14-8-4-5-9-15(14)11-17(16)20(21)24/h1-11,18,22H,12H2/t18-/m0/s1 |

InChIキー |

VVEDYBTWCCVWER-SFHVURJKSA-N |

異性体SMILES |

C1=CC=C(C=C1)[C@H](CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |

正規SMILES |

C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

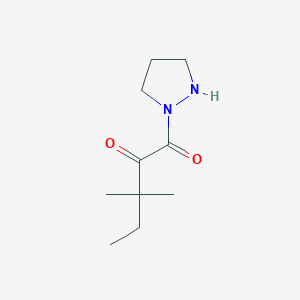

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

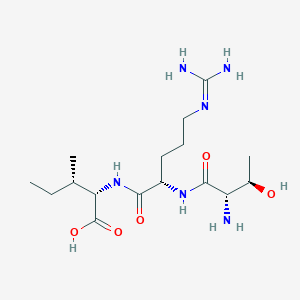

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)

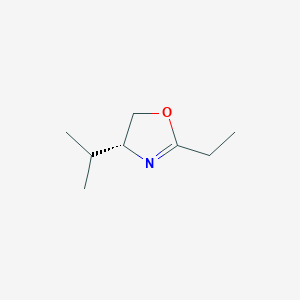

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)